![molecular formula C15H15FO3S B3433669 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate CAS No. 50562-02-2](/img/structure/B3433669.png)
2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate is a compound with a wide range of applications in scientific research. It is a member of the sulfonate family of compounds, and its structure consists of a benzene ring with a sulfonate group attached to the 4-position of the ring, and a fluorophenyl group attached to the 2-position. This compound has been used in a variety of scientific studies, including biochemical and physiological research, as well as for synthesis methods.
Scientific Research Applications
2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate has been used in a variety of scientific studies. It has been used as a reagent in organic synthesis and as a catalyst in chemical reactions. It has also been used as a fluorescent probe in biochemical and physiological studies. In addition, it has been used in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules.
Mechanism of Action
2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate acts as a fluorescent probe in biochemical and physiological studies. When exposed to light, the compound absorbs light, then emits light at a different wavelength. This allows researchers to track the movement of the compound in a biological system, as well as its interactions with other molecules.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as the interactions between proteins and other molecules. It has also been used to study the effects of drugs on the body, as well as the effects of environmental toxins.
Advantages and Limitations for Lab Experiments
2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, it is not as stable as some other compounds, and its fluorescence can be affected by environmental factors.
Future Directions
There are several potential future directions for the use of 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate in scientific research. The compound could be used in the development of new fluorescent probes for biochemical and physiological studies. It could also be used in the synthesis of new pharmaceuticals or other biologically active molecules. In addition, it could be used in the development of new catalysts for chemical reactions. Finally, it could be used to study the effects of environmental toxins on the body.
properties
IUPAC Name |
2-(4-fluorophenyl)ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3S/c1-12-2-8-15(9-3-12)20(17,18)19-11-10-13-4-6-14(16)7-5-13/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTFNVGKANGTGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203794 | |
Record name | Benzeneethanol, 4-fluoro-, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50562-02-2 | |
Record name | Benzeneethanol, 4-fluoro-, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50562-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanol, 4-fluoro-, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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